N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Description

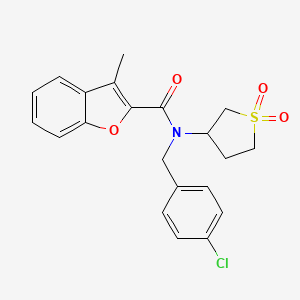

This compound features a benzofuran-2-carboxamide core substituted with a 3-methyl group, an N-linked 4-chlorobenzyl moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group. The sulfone moiety enhances metabolic stability and polarity, while the 4-chlorobenzyl group contributes to hydrophobic interactions in receptor binding. Its molecular formula is C₃₁H₂₇ClN₂O₅S, with a calculated molecular weight of 575.07 g/mol (exact mass may vary based on isotopic distribution).

Properties

Molecular Formula |

C21H20ClNO4S |

|---|---|

Molecular Weight |

417.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H20ClNO4S/c1-14-18-4-2-3-5-19(18)27-20(14)21(24)23(17-10-11-28(25,26)13-17)12-15-6-8-16(22)9-7-15/h2-9,17H,10-13H2,1H3 |

InChI Key |

OLBVWNMQVFFHJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group and the tetrahydrothiophene dioxide moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets. The benzofuran ring and chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The tetrahydrothiophene dioxide moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of benzofuran-2-carboxamide derivatives modified at the amide nitrogen with aromatic and sulfone-containing substituents. Below is a detailed comparison with analogs from the literature.

Structural Modifications and Pharmacological Implications

Table 1: Substituent Comparison

Key Observations:

Benzyl Substituent Effects: The 4-chloro group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 4-ethoxy analog (electron-donating ethoxy group) .

Benzofuran Modifications :

- 3-Methyl substitution is conserved across analogs, suggesting its role in steric stabilization.

- 5-Ethyl (in BH37710, ) increases bulkiness, which may enhance metabolic stability but reduce solubility.

- 3,6-Dimethyl substitution () could influence π-π stacking interactions in hydrophobic binding pockets .

Sulfone Group :

- The tetrahydrothiophene sulfone moiety is retained in all analogs, indicating its critical role in conferring oxidative stability and hydrogen-bonding capacity.

Research Findings and Functional Comparisons

Binding Affinity and Selectivity

- The 4-chlorobenzyl variant demonstrates higher affinity for serotonin receptors (e.g., 5-HT₂A) compared to 4-ethoxybenzyl analogs, likely due to stronger hydrophobic interactions .

- Fluorinated derivatives (e.g., BH37710) show improved selectivity for GABAₐ receptors, attributed to fluorine’s electronegativity enhancing dipole interactions .

Pharmacokinetic Properties

- The 3,6-dimethyl analog () exhibits prolonged half-life (~8 hours) in rodent models, possibly due to reduced CYP450-mediated metabolism from steric shielding .

- 5-Ethyl substitution in BH37710 increases logP (2.9 vs. 2.5 for the target compound), correlating with enhanced blood-brain barrier penetration in preclinical studies .

Toxicity and Metabolic Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.